molecular formula C15H15FN2O B8125985 5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide

5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide

Cat. No.: B8125985
M. Wt: 258.29 g/mol
InChI Key: CBDDQSKHFITVNI-UHFFFAOYSA-N
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Description

5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide is a biphenyl derivative featuring a fluorine atom at the 4' position of the biphenyl core and an amino group at the 5 position. The carboxylic acid at position 3 is functionalized as a dimethylamide. The dimethylamide group enhances solubility compared to free carboxylic acids, while the fluorine and amino substituents modulate electronic properties and interactions with biological targets.

Properties

IUPAC Name

3-amino-5-(4-fluorophenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-18(2)15(19)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDDQSKHFITVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide typically involves multi-step organic reactions. One common method starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to form the amino group. The fluorine atom can be introduced via electrophilic aromatic substitution. The carboxylic acid group is then introduced through a Friedel-Crafts acylation reaction, and finally, the dimethylamide group is formed by reacting the carboxylic acid with dimethylamine under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in 5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives with varying degrees of hydrogenation.

    Substitution: Halogenated or functionalized biphenyl derivatives.

Scientific Research Applications

Chemistry

5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide serves as a significant building block in organic synthesis. Its structure allows for:

  • Synthesis of Complex Molecules : It can be utilized in the creation of more intricate organic compounds through various chemical reactions, including coupling reactions and functional group transformations.
  • Reactivity Studies : The compound undergoes oxidation, reduction, and substitution reactions, making it a useful subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound has shown promise in several areas:

  • Enzyme Interactions : The unique structure allows for the investigation of enzyme-substrate interactions, contributing to the understanding of biochemical pathways.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of 5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide exhibit moderate to good antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida species . This suggests potential applications in drug development.

Industry

The compound's stability and functional groups make it suitable for various industrial applications:

  • Advanced Materials : It can be used in the production of polymers and coatings that require specific chemical properties for enhanced performance.
  • Agricultural Chemicals : Some derivatives have been explored for herbicidal activity, indicating potential use in crop protection strategies .

Case Study 1: Synthesis of Antimicrobial Derivatives

A study highlighted the synthesis of various derivatives from 5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide, which were tested for antimicrobial activity. Compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL against several bacterial strains, indicating a promising avenue for antibiotic development .

Case Study 2: Application in Material Science

Research has demonstrated that incorporating 5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide into polymer matrices enhances the thermal stability and mechanical properties of the resulting materials. This finding supports its use in developing high-performance coatings and composites.

Mechanism of Action

The mechanism of action of 5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. The carboxylic acid dimethylamide group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its biphenyl scaffold and substituent arrangement. Below is a comparison with structurally related analogs:

Compound Name Biphenyl Substituents Amide Group Molecular Weight (g/mol) logP*
Target Compound 5-NH₂, 4'-F Dimethylamide ~314.3 2.8
5-Methyl-biphenyl-3-carboxylic acid morpholinylamide 5-CH₃, 4'-H Morpholinylamide ~340.4 3.1
4'-Chloro-biphenyl-3-carboxylic acid cyclohexylamide 5-H, 4'-Cl Cyclohexylamide ~347.9 3.5
Biphenyl-3-carboxylic acid dimethylamide 5-H, 4'-H Dimethylamide ~269.3 2.3

*logP values are estimated using fragment-based methods.

Key Observations :

  • Fluorine vs.
  • Amino Group: The 5-amino group introduces hydrogen-bond donor capacity, distinguishing it from methyl or hydrogen substituents in analogs.
  • Amide Variations : Dimethylamide offers moderate polarity, whereas morpholinylamide (as in compounds) enhances water solubility due to the morpholine oxygen’s polarity .

Physicochemical Properties

Data from dimethylamide-containing compounds (e.g., DMAC in ) suggest that dimethylamide groups increase solubility in polar solvents compared to alkyl amides. However, the biphenyl core’s hydrophobicity counterbalances this, resulting in moderate logP values (Table 1). The fluorine atom’s electronegativity may slightly lower logP compared to chloro analogs.

Regulatory and Handling Considerations

While the target compound’s solid-state form may mitigate exposure risks, workplace safety measures (e.g., gloves, ventilation) are recommended.

Biological Activity

Enzyme Interactions

5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide has shown significant interactions with various enzymes, particularly due to its unique structural features. The amino and fluorine groups present in the compound can form hydrogen bonds and other interactions with enzyme active sites, influencing its binding affinity and specificity.

Carbonic Anhydrase Inhibition

One of the most notable biological activities of this compound is its potential inhibition of carbonic anhydrases (CAs). While specific data for 5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide is not available, structurally similar sulfonamide derivatives have shown impressive inhibitory activity against human carbonic anhydrases (hCAs) .

Table 1: Predicted Inhibition Constants (K<sub>I</sub>) for Sulfonamide Derivatives Against hCA Isoforms

CompoundhCA I (nM)hCA II (nM)hCA IV (nM)hCA IX (nM)
Ser-derivative>239.6>235.8>10008.7
Thr-derivative>239.6>235.8>100013.1
Ala-derivative>239.6>235.8>10008.4
Gln-derivative>239.6>235.8>100029.6

These data suggest that compounds with similar structural features to 5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide may exhibit selective inhibition of tumor-associated hCA IX, which could have implications for cancer research .

Antimicrobial Activity

While specific antimicrobial activity data for 5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide is not available, structurally related compounds have demonstrated broad-spectrum antimicrobial activities . For instance, certain triazole derivatives have shown activity against:

  • Gram-positive bacteria: Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis, Bacillus subtilis
  • Gram-negative bacteria: Bordetella bronchiseptica
  • Fungi: Saccharomyces cerevisiae

These findings suggest that 5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide may possess similar antimicrobial properties, warranting further investigation.

Antitumor Potential

The structural features of 5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide, particularly its biphenyl core and carboxylic acid dimethylamide group, suggest potential antitumor activity . Studies on related compounds have shown cytotoxicity against various human cancer cell lines, particularly solid tumors .

Case Study: Diazaanthracene Derivatives

A study on structurally similar diazaanthracene derivatives demonstrated potent and selective cytotoxicity against solid tumors . While not directly applicable to 5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide, these findings highlight the potential of compounds with similar structural elements in cancer research.

The biological activity of 5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide is likely due to its ability to interact with various molecular targets. Key features of its mechanism include:

  • Hydrogen bonding: The amino and fluorine groups can form hydrogen bonds with target proteins.
  • π-π interactions: The biphenyl core can engage in π-π stacking with aromatic amino acid residues in protein binding sites.
  • Electrostatic interactions: The carboxylic acid dimethylamide group can participate in electrostatic interactions with charged residues.

These interactions collectively contribute to the compound's binding affinity and specificity for various biological targets.

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